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Kaempferol 3-sophoroside 7-rhamnoside

Cat. No.: B591378
CAS No.: 93098-79-4
M. Wt: 756.7 g/mol
InChI Key: VRYWDBDPXMHHGE-IAYTZLMWSA-N
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Description

Overview of Flavonoid Glycosides in Plant Secondary Metabolism

Flavonoids constitute a vast and diverse group of secondary metabolites that are ubiquitous in the plant kingdom. nih.gov These polyphenolic compounds are synthesized via the phenylpropanoid pathway and are fundamental to a plant's survival and interaction with its environment. nih.govmdpi.com They play crucial roles in pigmentation, attracting pollinators, and protecting against various biotic and abiotic stresses, including UV radiation and pathogen attacks. nih.govmdpi.com

In nature, flavonoids predominantly exist as glycosides, meaning their core structure (the aglycone) is attached to one or more sugar moieties. nih.govijsit.com This process, known as glycosylation, is a key modification in the final steps of flavonoid biosynthesis. nih.gov It significantly enhances the structural diversity and functional capacity of these molecules by altering their solubility, stability, and bioavailability. nih.govnih.gov The type of sugar, the number of sugar units, and their attachment points to the flavonoid backbone create a vast array of distinct compounds, each with potentially unique biological activities. nih.govnih.gov

Significance of Kaempferol (B1673270) Derivatives in Botanical Studies

Kaempferol is a prominent flavonol, a subclass of flavonoids, found in a wide variety of fruits, vegetables, and medicinal plants. mdpi.comcaringsunshine.com Its derivatives, primarily kaempferol glycosides, are of significant interest in botanical and phytochemical research due to their broad spectrum of biological activities. mdpi.comnih.gov These compounds are recognized for their antioxidant, anti-inflammatory, and antimicrobial properties, which contribute to the plant's defense mechanisms. nih.govmdpi.com

The attachment of different sugar groups to the kaempferol aglycone can modulate these biological effects. ijsit.comnih.gov For instance, while the kaempferol aglycone itself shows potent antioxidant activity, glycosylation can influence this property. nih.govresearchgate.net Research into various kaempferol glycosides helps to elucidate structure-activity relationships, revealing how specific sugar arrangements impact the compound's function. nih.gov Studies on kaempferol derivatives also explore their roles in plant physiology, such as regulating growth and development.

Research Trajectories for Kaempferol 3-Sophoroside-7-Rhamnoside

Kaempferol 3-sophoroside-7-rhamnoside is a specific triglycoside of kaempferol, characterized by a sophorose (a disaccharide of two glucose units) attached at the 3-position and a rhamnose (a monosaccharide) at the 7-position of the kaempferol backbone. nih.govchemspider.com

Initial research has identified this compound in specific plant species. It has been reported to occur in Solanum tuberosum (the common potato) and has been isolated from Sauropus spatulifolius. nih.govmedchemexpress.com Its presence has also been noted in various wheat species, including Triticum aestivum (common wheat) and Triticum turanicum (oriental wheat), as well as in sorghum and teff. foodb.ca

Given that it is a relatively complex and less-studied derivative, current research trajectories are largely exploratory. Future investigations are likely to follow several key paths:

Expanded Phytochemical Screening: Identifying other plant sources of Kaempferol 3-sophoroside-7-rhamnoside to understand its distribution in the plant kingdom.

Bioactivity Assessment: Based on the known properties of kaempferol and other complex glycosides, research is anticipated to explore its potential anti-inflammatory and antioxidant activities. Studies on similar kaempferol triglycosides have shown significant anti-inflammatory effects, suggesting a promising avenue for investigation. mdpi.com

Table 1: Summary of Research Findings

Compound/ClassKey Research FindingRelevant Field
Flavonoid GlycosidesGlycosylation increases structural diversity and modulates solubility and stability. nih.govPlant Biochemistry
Kaempferol DerivativesExhibit a wide range of biological activities including antioxidant and anti-inflammatory effects. mdpi.comPhytochemistry
Kaempferol 3-sophoroside-7-rhamnosideIdentified in plant species such as Solanum tuberosum and Sauropus spatulifolius. nih.govmedchemexpress.comNatural Product Chemistry
Kaempferol TriglycosidesA similar compound, KXRG, was found to have significant anti-systemic inflammation effects in a mouse model. mdpi.comPharmacology

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H40O20 B591378 Kaempferol 3-sophoroside 7-rhamnoside CAS No. 93098-79-4

Properties

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(47-10)48-13-6-14(37)18-15(7-13)49-28(11-2-4-12(36)5-3-11)29(22(18)41)52-33-30(25(44)21(40)17(9-35)51-33)53-32-27(46)24(43)20(39)16(8-34)50-32/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYWDBDPXMHHGE-IAYTZLMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269623
Record name Kaempferol 3-O-sophoroside 7-O-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93098-79-4
Record name Kaempferol 3-O-sophoroside 7-O-rhamnoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93098-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol 3-O-sophoroside 7-O-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Distribution of Kaempferol 3 Sophoroside 7 Rhamnoside

Botanical Sources and Phytogeographical Distribution

The following subsections provide a detailed overview of the specific plant species in which Kaempferol (B1673270) 3-sophoroside-7-rhamnoside has been identified.

Lobularia maritima, commonly known as sweet alyssum, is a flowering plant endemic to Italy. nih.gov Phytochemical investigations of its aerial parts have revealed the presence of several flavonoid glycosides. A study involving the analysis of a methanolic extract from the aerial parts of L. maritima identified Kaempferol-3-O-β-sophoroside-7-O-α-rhamnoside as one of the abundant phenolic constituents. nih.gov The concentration of this compound in the extract was quantified, providing valuable data on its prevalence within this species.

Table 1: Concentration of Kaempferol 3-O-β-sophoroside-7-O-α-rhamnoside in Lobularia maritima Aerial Part Extract

CompoundConcentration (mg/mL of extract)
Kaempferol-3-O-β-sophoroside-7-O-α-rhamnoside0.19 ± 0.02

Data from a study on the methanolic extract of L. maritima. nih.gov

Styphnolobium japonicum, the Japanese pagoda tree, is native to China and is utilized in traditional Chinese medicine. wikipedia.org Its dried flower buds and fruits are known to contain a variety of flavonoids. wikipedia.org While research has identified several kaempferol glycosides in S. japonicum, including kaempferol-3-sophoroside and kaempferol-3-rhamnodiglucoside, the specific compound Kaempferol 3-sophoroside-7-rhamnoside has not been explicitly reported in the available literature. wikipedia.org The flower buds are noted to be particularly rich in flavonoids, with rutin (B1680289) and quercetin (B1663063) being major constituents. extrasynthese.com

The flavonoid compound Kaempferol 3-sophoroside-7-rhamnoside has been reported to be present in the herbs of Elaeagnus multiflora Thunb. nih.gov This species, also known as cherry silverberry or gumi, is native to China, Korea, and Japan and is used in traditional Chinese medicine. nih.gov The leaves and fruits of E. multiflora contain a diverse profile of polyphenolic compounds. nih.gov

Research on the flavonoid content of Lotus species has led to the isolation of Kaempferol 3-sophoroside-7-rhamnoside from the aerial parts of Lotus hebranicus L. Hochst ex Brand. biocrick.com In a study that also involved Lotus corniculatus L. for toxicological and ulceroprotective evaluations, a total of seven flavonoid compounds were isolated and identified from L. hebranicus. biocrick.com Among these was Kaempferol 3-sophoroside-7-rhamnoside. biocrick.com

Table 2: Flavonoids Isolated from the Aerial Parts of Lotus hebranicus

Compound
Kaempferol 3-sophoroside-7-rhamnoside
Kaempferol-3-O-sophoroside
Isorhamnetin-3-O-glucoside-7-O-rhamnoside
Kaempferol-3,7-di-O-rhamnoside
Kaempferol-7-O-rhamnoside
Isorhamnetin
Kaempferol

Source: Egyptian Journal of Pharmaceutical Sciences, 2006. biocrick.com

Crocus sativus L., the source of saffron, produces large quantities of floral bio-residues, primarily tepals, which are rich in flavonoids. researchgate.net Kaempferol glycosides are major flavonoids in the flowers of the Crocus genus, constituting 70-90% of the total flavonoid content in the perianth. researchgate.net Specifically, saffron tepals are a significant source of kaempferol 3-O-sophoroside. researchgate.net While various glycosidic patterns of kaempferol exist in Crocus species, including mono-, di-, and triglycosides, the specific conjugate Kaempferol 3-sophoroside-7-rhamnoside has not been definitively identified in all studies of C. sativus floral tissues. researchgate.netnih.gov However, the presence of complex kaempferol glycosides is a hallmark of this plant's floral bio-residues. nih.gov

The compound Kaempferol 3-sophoroside-7-rhamnoside has been reported to be present in Solanum tuberosum, the common potato. nih.gov Potatoes are a significant source of various bioactive compounds, including phenolic acids and flavonoids. nih.gov The flavonoid content can vary depending on the cultivar, with colored-fleshed varieties often exhibiting higher levels of these compounds. mdpi.comsabraojournal.org While the presence of Kaempferol 3-sophoroside-7-rhamnoside is documented, detailed quantitative data within different potato varieties is not extensively available in the reviewed literature. nih.gov

Identification in Pentanema orientale

Phytochemical investigations of the genus Pentanema, which includes Pentanema orientale, have revealed a rich profile of polyphenolic compounds, particularly flavonoids and their derivatives. nih.gov While direct isolation and characterization of Kaempferol 3-sophoroside-7-rhamnoside from Pentanema orientale is not explicitly detailed in the currently available scientific literature, studies on related species within the Inuleae-Inulinae subtribe, to which Pentanema belongs, frequently report the presence of kaempferol and its various glycosides as significant constituents. nih.gov General phytochemical screenings of Pentanema species have confirmed the abundance of flavonoids, suggesting that these plants possess the necessary biosynthetic machinery for producing complex glycosylated flavonoids. researchgate.netdntb.gov.ua Further targeted analysis is required to confirm the presence and concentration of Kaempferol 3-sophoroside-7-rhamnoside in Pentanema orientale.

Characterization in Moricandia arvensis

Studies on Moricandia arvensis, a member of the Brassicaceae family, have consistently highlighted the presence of kaempferol and its glycosylated derivatives as major flavonoid constituents. nih.gov While some studies have focused on simpler glycosides, the general chemical profile indicates a predisposition for the synthesis of complex flavonoid structures. nih.govresearchgate.net Methanolic extracts of M. arvensis have shown intense yellow-green spots on TLC plates when sprayed with NP-PEG, which is characteristic of kaempferol glycosides. nih.gov Although Kaempferol 3-sophoroside-7-rhamnoside has not been definitively identified in all phytochemical analyses of this plant, the confirmed presence of the kaempferol aglycone and various sugar moieties suggests its potential occurrence. researchgate.netresearchgate.net The variation in reported flavonoid profiles in M. arvensis can be attributed to differences in the plant tissue analyzed, geographical location, and the extraction methods employed. nih.gov

Biosynthetic Diversity Across Plant Species

The biosynthesis of Kaempferol 3-sophoroside-7-rhamnoside is a multi-step enzymatic process that builds upon the general flavonoid biosynthetic pathway. The structural diversity of this compound across different plant species arises from the specificity of the glycosyltransferases involved in its formation.

The core structure, the aglycone kaempferol, is synthesized via the phenylpropanoid pathway. A key enzyme, flavonol synthase, catalyzes the formation of kaempferol from dihydrokaempferol. Subsequent glycosylation steps are carried out by specific UDP-glycosyltransferases (UGTs), which attach sugar moieties to the kaempferol backbone.

In the model plant Arabidopsis thaliana, a variety of UGTs are responsible for the glycosylation of flavonols. For instance, UGT78D1 is a flavonol 3-O-rhamnosyltransferase, while UGT89C1 acts as a flavonol 7-O-rhamnosyltransferase. The formation of a sophoroside group at the 3-position involves a two-step glucosylation process, typically catalyzed by distinct glucosyltransferases. The diversity in the expression and specificity of these UGTs in different plant species leads to the production of a wide array of kaempferol glycosides, including the specific 3-sophoroside-7-rhamnoside variant.

Factors Influencing Compound Accumulation in Plant Tissues

The accumulation of Kaempferol 3-sophoroside-7-rhamnoside in plant tissues is a dynamic process influenced by a combination of developmental and environmental factors.

Developmental Factors: The concentration of flavonol glycosides, including derivatives of kaempferol, can vary significantly between different plant organs (leaves, flowers, stems, roots) and at different developmental stages. For example, in many plants, the highest concentrations of flavonoids are found in flowers and leaves, where they play roles in pigmentation, UV protection, and defense.

Environmental Factors:

Light: Light, particularly UV radiation, is a potent inducer of flavonoid biosynthesis. The expression of key biosynthetic enzymes, such as chalcone (B49325) synthase and flavonol synthase, is often upregulated in response to light exposure, leading to increased accumulation of kaempferol and its glycosides.

Nutrient Availability: The availability of nutrients, especially nitrogen and phosphorus, can influence the allocation of resources within the plant, affecting the production of secondary metabolites like flavonoids.

Biotic and Abiotic Stress: Pathogen attack, insect herbivory, drought, and temperature extremes can all trigger the accumulation of flavonoids as part of the plant's defense response. Kaempferol glycosides have been implicated in plant defense against herbivores. medchemexpress.com

The following table summarizes the key enzymes and influencing factors:

Factor CategorySpecific Factor/EnzymeRole in Kaempferol 3-Sophoroside-7-Rhamnoside Accumulation
Biosynthetic Enzymes Chalcone Synthase (CHS)Key enzyme in the initial steps of the flavonoid pathway.
Flavonol Synthase (FLS)Catalyzes the formation of the kaempferol aglycone.
UDP-Glycosyltransferases (UGTs)A family of enzymes that attach sugar moieties (sophorose, rhamnose) to the kaempferol backbone. The specific UGTs present determine the final glycoside structure.
Environmental Factors Light (especially UV)Induces the expression of biosynthetic genes, leading to increased production.
Nutrient LevelsCan modulate the overall production of secondary metabolites.
Biotic/Abiotic StressTriggers increased accumulation as a defense mechanism.

The intricate interplay of these genetic, developmental, and environmental factors results in the observed patterns of Kaempferol 3-sophoroside-7-rhamnoside accumulation in the plant kingdom.

An in-depth examination of the biosynthesis and enzymatic processes leading to the formation of the complex flavonoid, Kaempferol 3-sophoroside-7-rhamnoside.

Biosynthesis and Enzymatic Transformations of Kaempferol 3 Sophoroside 7 Rhamnoside

The formation of Kaempferol (B1673270) 3-sophoroside-7-rhamnoside is a multi-step process that begins with the general flavonoid biosynthetic pathway to create the basic flavonol structure, followed by specific glycosylation events catalyzed by distinct enzymes.

Isolation, Purification, and Synthetic Approaches for Research Purposes

Extraction Methodologies from Plant Matrices

The initial step in isolating Kaempferol (B1673270) 3-sophoroside-7-rhamnoside involves its extraction from plant material, where it is often present in a complex mixture of other metabolites. The choice of extraction method is critical for maximizing yield and preserving the compound's integrity.

Conventional solvent-based extraction remains a fundamental approach for obtaining flavonoid glycosides from plant sources. The selection of solvent is paramount and is determined by the polarity of the target compound. For flavonoid glycosides, which are relatively polar, alcohol-water mixtures are frequently employed. mdpi.com

A common procedure involves macerating dried and powdered plant material, such as leaves, with an ethanol-water mixture (e.g., 70% ethanol) at room temperature for an extended period, which can range from 24 hours to a full week. nih.govscielo.org.mx Following extraction, the crude extract is typically concentrated under reduced pressure. nih.gov

To separate the flavonoid-rich portion from other components, the concentrated extract undergoes liquid-liquid partitioning. This involves suspending the extract in an aqueous solution and sequentially partitioning it against solvents of increasing polarity. A typical sequence might include n-hexane to remove non-polar compounds like lipids and chlorophyll, followed by ethyl acetate (B1210297), which is effective at extracting flavonoid glycosides. nih.govscielo.org.mx This yields a fraction enriched with the target compounds, ready for further purification. nih.gov Acetone has also been noted as a highly selective solvent for flavonoid extraction. mdpi.com

Table 1: Example of a Solvent Partitioning Scheme for Flavonoid Glycoside Enrichment

StepSolvent UsedPurposeResult
170% Ethanol (B145695)Initial extraction from plant materialCrude ethanol extract
2n-HexanePartitioning to remove non-polar compoundsn-Hexane fraction (lipids, etc.) and aqueous layer
3Ethyl AcetatePartitioning to extract compounds of medium polarityEthyl acetate fraction (enriched in flavonoid glycosides) and final aqueous fraction

This table is a generalized representation based on methodologies described in the sources. nih.govscielo.org.mx

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, modern extraction technologies are increasingly utilized. nih.govmdpi.com These advanced techniques offer higher efficiency, are more environmentally friendly, and can be automated. nih.gov

Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to create acoustic cavitation in the solvent. nih.gov The formation and collapse of microscopic bubbles disrupt plant cell walls, enhancing solvent penetration and accelerating the release of bioactive compounds into the solvent. nih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to rapidly heat the solvent and plant matrix. mdpi.comacs.org This creates internal pressure that ruptures plant cells, leading to a more efficient and faster extraction process compared to conventional heating methods. acs.org

Other promising green technologies for flavonoid extraction include Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE). mdpi.commdpi.com These modern methods generally provide higher extraction yields with reduced energy and solvent usage. researchgate.net

Chromatographic Purification Strategies

Following extraction and initial fractionation, the enriched extract contains a mixture of structurally similar flavonoids. Chromatographic techniques are essential to separate Kaempferol 3-sophoroside-7-rhamnoside from these other compounds and obtain it in high purity for research.

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support, thereby avoiding irreversible adsorption of the sample. High-Speed Counter-Current Chromatography (HSCCC), a type of CCC, has been successfully used for the one-step separation and purification of kaempferol glycosides. researchgate.net For the isolation of Kaempferol-3,7-O-α-L-dirhamnopyranoside, a structurally related compound, a two-phase solvent system composed of ethyl acetate–n-butanol–water (in a 4:1:5 volume ratio) was effectively used. researchgate.net This method allowed for the purification of the target compound from a crude extract in under six hours, demonstrating the efficiency of CCC for isolating specific flavonoid glycosides. researchgate.net

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique indispensable for the final purification of flavonoid glycosides, yielding compounds with very high purity (e.g., >97%). nih.govresearchgate.net It is often used as the final step after preliminary purification by other chromatographic methods like Sephadex LH-20. nih.govresearchgate.net For instance, a kaempferol-3-O-α-rhamnoside was successfully purified using preparative HPLC with a mobile phase of 23% acetonitrile (B52724) in water. google.com The use of reversed-phase columns (e.g., C18) is common for separating these polar compounds. auctoresonline.org

Table 2: Example of Preparative HPLC Conditions for Flavonoid Glycoside Purification

ParameterCondition
Technique Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Stationary Phase Reversed-Phase C18 Column
Mobile Phase Acetonitrile/Water mixture
Detection UV-VIS

This table summarizes typical conditions based on information from the sources. nih.govgoogle.com

Before the final HPLC step, other column chromatography techniques are crucial for fractionating the crude extract and isolating compounds of interest.

Sephadex LH-20 Chromatography: This is one of the most widely used techniques for flavonoid purification. nih.gov Sephadex LH-20 is a size-exclusion gel that also separates compounds based on polarity. nih.govdntb.gov.ua It is particularly effective for separating flavonoid glycosides from other polyphenols. researchgate.netauctoresonline.org Elution is typically carried out with solvents like methanol (B129727), ethanol, or mixtures of chloroform (B151607) and methanol. scielo.org.mxauctoresonline.orgnih.gov An efficient method for purifying flavonoid glycosides from Ginkgo biloba extract involved initial fractionation on a Sephadex LH-20 column using methanol as the mobile phase, which successfully separated the extract into several flavonoid-rich fractions for subsequent HPLC purification. nih.govresearchgate.net

Silica (B1680970) Gel Chromatography: Open-column chromatography using silica gel is a standard technique for the initial fractionation of extracts. scielo.org.mxphcog.com Separation is based on polarity, with compounds eluted using a gradient system of solvents, such as mixtures of n-hexane, ethyl acetate, and methanol, with increasing polarity. nih.gov This method helps to group compounds with similar polarities, simplifying subsequent purification steps. scielo.org.mx

Chemoenzymatic and Enzymatic Synthesis

Glycosylation of Kaempferol and Related Precursors

The biosynthesis of Kaempferol 3-sophoroside-7-rhamnoside involves a stepwise glycosylation of the kaempferol backbone. This process is catalyzed by a class of enzymes known as glycosyltransferases (GTs), which transfer sugar moieties from an activated donor, typically a UDP-sugar, to an acceptor molecule. nih.gov

A pivotal breakthrough in understanding the formation of this specific compound came from the characterization of a novel glucosyltransferase, UGT707B1, isolated from saffron (Crocus sativus). nih.govnih.gov While this enzyme is naturally involved in the synthesis of kaempferol-3-O-sophoroside in saffron, its heterologous expression in transgenic Arabidopsis thaliana led to a remarkable outcome. The transgenic plants accumulated a new compound that was not present in the wild-type plants, which was identified as Kaempferol 3-sophoroside-7-rhamnoside. nih.govnih.gov This finding strongly suggests a two-step enzymatic process in the transgenic system: first, the UGT707B1 catalyzes the formation of kaempferol-3-O-sophoroside, which then acts as a substrate for an endogenous Arabidopsis rhamnosyltransferase that attaches a rhamnose sugar to the 7-hydroxyl group.

The enzymatic synthesis of the sophoroside moiety at the 3-position of kaempferol is a key step. The UGT707B1 enzyme from Crocus sativus has been shown to be responsible for the formation of kaempferol-3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside (kaempferol-3-O-sophoroside). nih.gov In vitro studies with this enzyme would likely involve the incubation of kaempferol with two equivalents of UDP-glucose as the sugar donor.

Further enzymatic modifications can be achieved using other specific glycosyltransferases. For instance, flavonol-3-O-glucoside L-rhamnosyltransferase (EC 2.4.1.159) is an enzyme that transfers a rhamnose unit to a flavonol 3-O-glucoside. wikipedia.org While this specific enzyme acts on a glucoside, it highlights the existence of enzymes that can add rhamnose to a pre-existing sugar moiety on the flavonoid.

The following table summarizes key enzymatic glycosylation reactions relevant to the synthesis of Kaempferol 3-sophoroside-7-rhamnoside and its precursors.

Table 1: Enzymatic Glycosylation of Kaempferol and its Precursors

Enzyme Source Organism Acceptor Substrate Sugar Donor Product
UGT707B1 Crocus sativus Kaempferol UDP-glucose Kaempferol-3-O-sophoroside
Endogenous Rhamnosyltransferase Arabidopsis thaliana Kaempferol-3-O-sophoroside UDP-rhamnose Kaempferol 3-sophoroside-7-rhamnoside
Flavonol-3-O-glucoside L-rhamnosyltransferase Tulipa cv apeldoorn Flavonol 3-O-D-glucoside UDP-L-rhamnose Flavonol 3-O-[beta-L-rhamnosyl-(1->6)-beta-D-glucoside]

Biocatalytic Approaches for Structural Modification

Beyond the primary glycosylation of the aglycone, biocatalysis offers a versatile toolkit for the structural modification of kaempferol glycosides, including the target compound Kaempferol 3-sophoroside-7-rhamnoside. These modifications can alter the physicochemical properties and biological activities of the parent molecule.

One prominent example is the enzymatic hydrolysis of specific moieties from a complex kaempferol glycoside. Research on the bitter compounds in rapeseed protein isolate identified kaempferol 3-O-(2'''-O-sinapoyl-β-sophoroside). uni-hannover.ded-nb.info A ferulic acid esterase (FAE) from the basidiomycete Schizophyllum commune was successfully used to cleave the sinapoyl ester linkage from this compound. uni-hannover.ded-nb.info This enzymatic de-acylation is a highly selective modification that would be challenging to achieve with chemical methods without affecting the glycosidic bonds. This approach could potentially be applied to a synthetically or naturally acylated version of Kaempferol 3-sophoroside-7-rhamnoside to yield the parent compound.

Enzyme complexes, such as naringinase (B1166350), which contains both α-L-rhamnosidase and β-D-glucosidase activities, can be used for the selective removal of sugar units. nih.gov By carefully controlling reaction conditions like temperature and pH, the activity of one enzyme can be selectively inactivated, allowing for the targeted removal of a specific sugar. nih.gov For instance, if Kaempferol 3-sophoroside-7-rhamnoside were treated with naringinase under conditions where the β-D-glucosidase activity is minimized, it could potentially lead to the selective removal of the rhamnose at the 7-position, yielding kaempferol-3-O-sophoroside.

Furthermore, cyclodextrin (B1172386) glucanotransferase (CGTase) has been employed to modify existing kaempferol glycosides. In one study, CGTase was used with maltose (B56501) as a donor to glycosylate kaempferol-3-O-β-D-glucopyranoside (astragalin), resulting in the formation of kaempferol-3-O-β-D-glucopyranosyl-(1→4)-O-α-D-glucopyranoside. nih.govresearchgate.net This demonstrates the potential of enzymes to extend the sugar chains on pre-formed flavonoid glycosides, offering a pathway to create more complex oligosaccharide structures.

The table below outlines some biocatalytic modifications that can be applied to kaempferol glycosides, illustrating the potential for structural diversification.

Table 2: Biocatalytic Structural Modifications of Kaempferol Glycosides

Enzyme/Enzyme System Source/Type Substrate Modification Product
Ferulic Acid Esterase (FAE) Schizophyllum commune Kaempferol 3-O-(2'''-O-sinapoyl-β-sophoroside) De-acylation Kaempferol-3-O-sophoroside
Naringinase Fungal Kaempferol-3-rutinoside De-rhamnosylation Kaempferol-3-O-glucoside

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the intricate molecular architecture of Kaempferol (B1673270) 3-sophoroside-7-rhamnoside. They allow researchers to piece together the kaempferol aglycone and the specific sugar moieties, along with their precise linkage points.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of complex natural products like Kaempferol 3-sophoroside-7-rhamnoside. A suite of NMR experiments is employed to determine the complete chemical structure.

¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, ¹H NMR would reveal characteristic signals for the aromatic protons on the kaempferol backbone, as well as distinct signals for the anomeric protons of the sophoroside and rhamnoside sugar units, confirming their presence.

¹³C NMR (Carbon-13 NMR) details the chemical environment of each carbon atom. This spectrum would show specific resonances for the carbonyl carbon (C-4), the oxygen-linked aromatic carbons (C-3, C-5, C-7, C-4'), and the other carbons of the flavonoid skeleton. Furthermore, it provides distinct signals for each carbon within the sophoroside and rhamnoside moieties.

2D NMR Techniques are crucial for establishing the precise connectivity of atoms. Experiments such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. For instance, an HMBC correlation between the anomeric proton of the rhamnose unit and the C-7 carbon of the kaempferol skeleton would definitively confirm the attachment point of this sugar. Similarly, correlations would establish the β-(1→2) linkage within the sophorose unit and its attachment to the C-3 position. researchgate.net

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of Kaempferol 3-sophoroside-7-rhamnoside. When coupled with liquid chromatography and tandem MS (MS/MS), it becomes a powerful tool for both identification and structural characterization by analyzing fragmentation patterns. researchgate.net High-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide highly accurate mass measurements, enabling the confident determination of the compound's elemental formula (C₃₃H₄₀O₂₀). nih.gov

Tandem mass spectrometry (MS/MS) experiments are used to generate characteristic fragment ions by inducing the dissociation of a selected precursor ion. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For Kaempferol 3-sophoroside-7-rhamnoside, the primary fragmentation events involve the sequential loss of the sugar moieties. researchgate.net

In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at an m/z of 755 is typically observed. Collision-induced dissociation leads to the following key fragmentation steps:

A loss of the terminal glucose unit (162 Da) from the sophoroside moiety, yielding a fragment ion.

A subsequent loss of the rhamnose unit (146 Da), resulting in a fragment corresponding to kaempferol-3-glucoside.

The further loss of the remaining glucose (162 Da) produces the deprotonated kaempferol aglycone ion [Kaempferol - H]⁻ at m/z 285.

In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 757 is observed. The fragmentation follows a similar logic, with sequential neutral losses of the sugar residues, ultimately yielding the protonated kaempferol aglycone at m/z 287. researchgate.net

Table 1: Key Mass Fragmentation Data for Kaempferol 3-sophoroside-7-rhamnoside from UPLC-Q-TOF-MS/MS Analysis researchgate.net
Ion ModePrecursor Ion [M]m/zKey Fragment Ionm/z of FragmentNeutral Loss
Negative (ESI-)[M-H]⁻755.2[M-H - Rhamnose]⁻609.2C₆H₁₀O₄ (146 Da)
Negative (ESI-)[M-H]⁻755.2[M-H - Sophorose]⁻431.1C₁₂H₂₀O₁₀ (324 Da)
Negative (ESI-)[M-H]⁻755.2[Kaempferol Aglycone - H]⁻285.0C₂₁H₂₀O₁₄ (470 Da)
Positive (ESI+)[M+H]⁺757.2[M+H - Rhamnose]⁺611.2C₆H₁₀O₄ (146 Da)
Positive (ESI+)[M+H - Rhamnose]⁺611.2[Kaempferol Aglycone + H]⁺287.1C₁₂H₂₀O₁₀ (324 Da)

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, UPLC-Q-TOF-MS/MS, UHPLC-ESI-Orbitrap-MS/MS)

Chromatographic Quantification Methods in Research Samples

Chromatographic methods are essential for separating Kaempferol 3-sophoroside-7-rhamnoside from other components in complex mixtures, such as plant extracts, and for its precise quantification.

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a widely used method for the quantification of flavonoids. phytopurify.com The separation is typically achieved on a reversed-phase column (e.g., C18). The mobile phase usually consists of a gradient mixture of an aqueous solvent (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

The DAD detector measures the absorbance of the eluate over a range of wavelengths simultaneously. Flavonoids like Kaempferol 3-sophoroside-7-rhamnoside exhibit characteristic UV-Vis absorption spectra, with two major absorption maxima (Band I and Band II), which aids in their identification. Quantification is performed by integrating the peak area at a specific wavelength (typically the absorption maximum of Band I, around 350 nm for kaempferol glycosides) and comparing it to a calibration curve constructed from standards of known concentrations.

While HPLC-DAD is common, HPLC coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is another viable method for analysis. phytopurify.com Unlike DAD, which relies on the chromophoric properties of an analyte, ELSD is a quasi-universal detector that can detect any compound that is less volatile than the mobile phase.

The ELSD works by nebulizing the column eluent into a stream of gas, evaporating the mobile phase to leave fine particles of the analyte, and then measuring the amount of light scattered by these particles in a detection chamber. The response is related to the mass of the analyte. This makes HPLC-ELSD particularly useful for quantifying compounds that have poor UV absorbance or when analyzing a mixture of compounds with widely varying absorption coefficients. For glycosides like Kaempferol 3-sophoroside-7-rhamnoside, ELSD provides a response that is more uniform and dependent on mass rather than chemical structure, which can be advantageous in certain quantitative studies.

HPLC-MS/MS for Qualitative and Quantitative Profiling

High-Performance Liquid Chromatography-tandem mass spectrometry (HPLC-MS/MS) is a powerful hybrid technique essential for the definitive identification and quantification of Kaempferol 3-sophoroside-7-rhamnoside. For qualitative analysis, this method allows for the structural characterization of the molecule by analyzing its fragmentation patterns. researchgate.net

When subjected to mass spectrometry, the parent molecule undergoes collision-induced dissociation, breaking into smaller, characteristic fragment ions. The study of these fragments helps to confirm the identity of the aglycone (Kaempferol), the types of sugars attached (sophorose and rhamnose), and their respective attachment positions. For instance, the fragmentation of Kaempferol 3-O-β-D-sophoroside-7-O-α-L-rhamnoside can be analyzed in both positive and negative ion modes to deduce its structure. researchgate.net This level of detailed fragmentation analysis is critical for distinguishing it from other isomeric flavonoid glycosides. researchgate.net

For quantitative profiling, LC-MS/MS is typically operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This approach provides high sensitivity and selectivity by monitoring a specific precursor-to-product ion transition. The method involves selecting the molecular ion of Kaempferol 3-sophoroside-7-rhamnoside as the precursor ion and one of its specific fragment ions as the product ion. The intensity of this transition is directly proportional to the amount of the compound in the sample, allowing for precise quantification. nih.gov This quantitative analysis is vital for determining the concentration of the compound in complex samples like plant extracts.

Table 1: HPLC-MS/MS Parameters for Analysis of Kaempferol Glycosides
ParameterDescriptionTypical Application
Ionization ModeElectrospray Ionization (ESI), often in both positive and negative modes to obtain comprehensive fragmentation data. researchgate.netQualitative identification and structural elucidation.
Precursor Ion (MS1)The mass-to-charge ratio (m/z) of the intact molecule (e.g., [M-H]⁻ for negative mode).Selection for fragmentation in MS/MS.
Product Ions (MS2)Characteristic fragments resulting from the dissociation of the precursor ion, indicating loss of sugar moieties (rhamnose, sophorose). researchgate.netresearchgate.netConfirmation of molecular structure.
Monitoring ModeMultiple Reaction Monitoring (MRM) for quantification; Full Scan for qualitative profiling. nih.govQuantitative analysis (MRM); Qualitative screening (Full Scan).

Application of Biomarker Potential in Analytical Contexts

Kaempferol 3-sophoroside-7-rhamnoside has emerged as a potential biomarker in several research areas. medchemexpress.com A biomarker is a measurable indicator of a biological state or condition. The presence and concentration of this specific flavonoid can provide valuable information in plant science and food science.

In plant biology, flavonoids are known to be involved in regulating physiological processes. A notable study identified Kaempferol 3-O-rhamnoside-7-O-rhamnoside as an endogenous inhibitor of polar auxin transport (PAT) in the shoots of Arabidopsis thaliana. nih.gov Researchers found that a mutant plant line with a dwarf stature had altered levels of flavonol glycosides. nih.gov Through detailed metabolic and phenotypic analysis of various mutants, a negative correlation was established between the levels of Kaempferol 3-O-rhamnoside-7-O-rhamnoside and the rate of basipetal auxin transport. nih.gov This indicates that the compound acts as a natural regulator of plant growth, and its concentration can serve as an analytical biomarker for studying auxin transport and plant development. nih.gov

Furthermore, Kaempferol 3-sophoroside-7-rhamnoside has been detected in foods such as common wheat, sorghum, and teff. foodb.ca Its presence in these grains suggests it could potentially be used as a biomarker for the consumption of these specific foods. foodb.ca Identifying and quantifying this compound in human samples could analytically link dietary intake to specific food sources.

Table 2: Research Findings on Biomarker Applications
Research AreaOrganism/MatrixFindingAnalytical Significance
Plant PhysiologyArabidopsis thalianaThe level of Kaempferol 3-O-rhamnoside-7-O-rhamnoside is negatively correlated with polar auxin transport. nih.govServes as an endogenous biomarker for plant growth regulation and auxin transport studies. nih.gov
Food ScienceWheat, Sorghum, TeffDetected in several grains, suggesting its utility in dietary tracking. foodb.caPotential biomarker for verifying the consumption of specific food products. foodb.ca

Mechanisms of Action and in Vitro Biological Activities

Molecular Targets and Signaling Pathways Modulation

The biological effects of flavonoid glycosides are intrinsically linked to their interaction with cellular signaling pathways. The structure of Kaempferol (B1673270) 3-sophoroside-7-rhamnoside suggests it may modulate various molecular targets involved in key cellular processes.

The antioxidant capacity of flavonoids is a cornerstone of their biological activity. This activity is generally attributed to their chemical structure, which allows them to donate hydrogen atoms and scavenge free radicals.

While direct and extensive studies on Kaempferol 3-sophoroside-7-rhamnoside are not widely available, one analysis indicated its potential to decrease levels of reactive oxygen species (ROS), suggesting it may act as a neuroprotective agent by mitigating oxidative stress-induced damage.

Research on structurally related compounds provides further insight. Studies comparing kaempferol and its various glycosides have shown that while the aglycone, kaempferol, often exhibits the strongest free-radical scavenging activity against radicals like DPPH and ABTS, its glycosides are also active. plos.orgnih.gov For instance, Afzelin (Kaempferol-3-O-alpha-L-rhamnoside) has been shown to effectively scavenge DPPH free radicals and inhibit oxidative damage to DNA and erythrocytes. nih.gov The antioxidant activity of kaempferol and its derivatives is also linked to the activation of antioxidant genes and proteins. nih.govmdpi.com Some glycoside derivatives have been observed to increase the activity of superoxide (B77818) dismutase (SOD) in cells exposed to oxidative stress. nih.gov This suggests that Kaempferol 3-sophoroside-7-rhamnoside likely contributes to cellular antioxidant defense, although the precise efficacy and mechanisms require specific investigation.

Table 1: In Vitro Antioxidant Activities of Kaempferol and Related Glycosides

Compound Assay/Model Observed Effect Reference
Kaempferol DPPH & ABTS radical scavenging Strong scavenging activity plos.orgnih.gov
Kaempferol HL-60 cells treated with Etoposide Reduced ROS levels mdpi.com
Afzelin (Kaempferol-3-O-rhamnoside) DPPH radical scavenging, AAPH-induced oxidation in erythrocytes Effective radical scavenging and inhibition of lipid peroxidation nih.gov
Kaempferol Glycoside Derivatives HL-60 cells Increased Superoxide Dismutase (SOD) activity nih.gov

Inflammation is a complex biological response involving numerous mediators and signaling pathways. Flavonoids, including kaempferol and its derivatives, are well-documented for their anti-inflammatory properties.

The anti-inflammatory effects of flavonoids are often mediated by their ability to inhibit the production of pro-inflammatory molecules. Extensive research on Kaempferol-3-O-sophoroside (KPOS), which shares a key structural component with the target compound, demonstrates potent anti-inflammatory activity. In human umbilical vein endothelial cells (HUVECs), KPOS was found to inhibit lipopolysaccharide (LPS)-induced barrier disruption and the expression of cell adhesion molecules. nih.gov

Other kaempferol glycosides have shown similar effects. For example, Kaempferol-3-O-β-d-glucuronate (K3G) was found to inhibit the LPS-induced release of nitric oxide (NO), interleukin-6 (IL-6), and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in microglial cells. nih.govacs.org Comparative studies have also noted that kaempferol and some of its glycosides can significantly inhibit the production of NO in LPS-stimulated macrophage cells. plos.orgnih.gov This body of evidence strongly suggests that Kaempferol 3-sophoroside-7-rhamnoside likely possesses the ability to modulate key inflammatory mediators.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response, controlling the expression of many pro-inflammatory genes. The ability to suppress NF-κB activation is a key mechanism of many anti-inflammatory compounds.

In vitro studies have definitively shown that Kaempferol-3-O-sophoroside (KPOS) exerts its anti-inflammatory effects by blocking the activation of NF-κB in LPS-stimulated HUVECs. nih.govmedchemexpress.com This inhibition of the NF-κB pathway is a critical component of its mechanism. This effect is not unique to KPOS; other kaempferol glycosides, such as Kaempferol-3-O-β-d-glucuronate, have also been shown to reduce the expression of NF-κB-related proteins in cellular models of inflammation. nih.govacs.org Acylated kaempferol glycosides have also been reported to exert anti-inflammatory effects through the inactivation of NF-κB. researchgate.net

Table 2: In Vitro Anti-inflammatory Activity of Kaempferol-3-O-sophoroside (KPOS) and Related Glycosides

Compound Cellular Model Stimulant Key Findings Reference
Kaempferol-3-O-sophoroside (KPOS) Human Umbilical Vein Endothelial Cells (HUVECs) LPS Suppressed NF-κB activation and TNF-α production; Inhibited expression of cell adhesion molecules. nih.govmedchemexpress.com
Kaempferol-3-O-β-d-glucuronate (K3G) BV2 Microglial Cells LPS Inhibited release of NO, IL-6, TNF-α; Reduced expression of iNOS, COX-2, and NF-κB proteins. nih.govacs.org

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and disease, including cancer. Research into the aglycone kaempferol has revealed complex, and sometimes contradictory, effects on angiogenesis. There is currently no specific research on the direct effects of Kaempferol 3-sophoroside-7-rhamnoside on angiogenesis.

The predominant body of research indicates that kaempferol acts as an inhibitor of angiogenesis. nih.gov Studies have shown that kaempferol can significantly inhibit cell migration and tube formation in endothelial cells. nih.govspandidos-publications.com The proposed mechanisms for this anti-angiogenic effect involve the suppression of key signaling molecules. Kaempferol has been found to downregulate the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Hypoxia-Inducible Factor-1 alpha (HIF-1α). nih.govresearchgate.net This suppression is mediated through the inhibition of major signaling pathways, including the PI3K/Akt/mTOR and ERK/p38 MAPK pathways. nih.govspandidos-publications.com Furthermore, kaempferol has been shown to inhibit VEGF expression in cancer cells through a novel ERK-NFκB-cMyc-p21 pathway. nih.govcapes.gov.br

Conversely, one study reported that kaempferol, at low, non-toxic concentrations, could potentiate VEGF-mediated angiogenesis in cultured endothelial cells and in a zebrafish model. frontiersin.org This study suggested that kaempferol may directly bind to VEGF, thereby enhancing its pro-angiogenic functions. These findings highlight that the effect of kaempferol on angiogenesis may be context- and concentration-dependent. The influence of glycosylation, as in Kaempferol 3-sophoroside-7-rhamnoside, on these activities remains to be elucidated.

Table 3: Modulation of Angiogenesis by Kaempferol (Aglycone) in Cellular Models

Cellular Model Effect Proposed Mechanism Reference
Human Umbilical Vein Endothelial Cells (HUVECs) Inhibition Suppressed activation of HIF-1α and VEGFR2 via ERK/p38 MAPK and PI3K/Akt/mTOR pathways. nih.gov
Human Ovarian Cancer Cells Inhibition Inhibited VEGF expression via ERK-NFκB-cMyc-p21 pathway; Downregulated HIF-1α. researchgate.netnih.gov

Cell Proliferation and Apoptosis Pathways in Cellular Models

A study on kaempferol-3-O-rhamnoside, a closely related glycoside, demonstrated its efficacy in inhibiting the proliferation of MCF-7 breast cancer cells in a dose-dependent manner frontiersin.org. This effect was achieved by promoting apoptosis through the activation of a specific caspase signaling cascade, which includes caspase-9 and caspase-3, as well as the cleavage of Poly (ADP-ribose) polymerase (PARP) frontiersin.orgnih.gov.

The aglycone, kaempferol, also induces apoptosis through multiple mechanisms. It can trigger both the intrinsic and extrinsic apoptotic pathways acs.org. This includes the depolarization of the mitochondrial membrane, the release of cytochrome c, and the activation of caspase 8 acs.org. Furthermore, kaempferol has been shown to reduce the viability of oral cancer cells by inducing apoptosis mediated by the c-Jun N-terminal kinase (JNK) pathway, which is part of the broader Mitogen-Activated Protein Kinase (MAPK) signaling family researchgate.net.

Table 1: Effects on Apoptosis Pathways

Compound Cell Line Key Findings Reference
Kaempferol-3-O-rhamnoside MCF-7 (Breast Cancer) Inhibits proliferation; promotes apoptosis via activation of caspase-9, caspase-3, and PARP. frontiersin.orgnih.gov
Kaempferol Oral Cancer Cells (MC-3) Induces apoptosis through the JNK-mediated MAPK pathway. researchgate.net
Kaempferol General Tumor Cells Activates intrinsic (cytochrome c release) and extrinsic (caspase 8) apoptotic pathways. acs.org

Epigenetic modulation is another mechanism associated with kaempferol. Research has shown that kaempferol can alter DNA methylation patterns in bladder cancer models acs.org. Specifically, it was observed to inhibit the protein levels of DNA methyltransferase 3B (DNMT3B) without affecting DNMT1 or DNMT3A acs.org. The study concluded that kaempferol does not reduce the transcription of DNMT3B but rather induces its premature degradation via the ubiquitin-proteasome pathway acs.orgmdpi.com.

Supporting the role of glycosylated forms in this process, a study on kaempferol-3-O-glucoside identified it as a promising candidate for inhibiting the DNMT3 protein. It is known that DNMT3A and DNMT3B have distinct preferences for the sequences flanking the target CpG sites they methylate.

Table 2: Effects on DNA Methylation

Compound Target Mechanism of Action Reference
Kaempferol DNMT3B Induces protein degradation through the ubiquitin-proteasome pathway. acs.orgmdpi.com
Kaempferol-3-O-glucoside DNMT3 Candidate inhibitor of DNMT3 activity.

Enzyme Inhibition Studies

Inhibition of pancreatic lipase (B570770), an enzyme crucial for dietary fat digestion, is a key strategy for managing obesity. Studies on kaempferol have shown that it can reversibly inhibit pancreatic lipase activity in a competitive manner. However, the glycosidic structure appears to be critical for this activity. One study found that kaempferol-3-O-rutinoside was a potent inhibitor of pancreatic lipase with a half-maximal inhibitory concentration (IC50) of 2.9 µM, whereas the aglycone kaempferol was almost inactive (IC50 > 250 µM). This highlights the significant role that the attached sugar moieties play in the compound's inhibitory potential.

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemia and is implicated in the development of diabetic complications nih.govacs.org. Molecular docking studies have identified the parent flavonoid, kaempferol, as having a strong binding affinity and potential inhibitory effect on aldose reductase nih.gov. Research into glycosylated forms further supports this potential. A study involving the enzymatic synthesis of a novel compound, kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside, found that it exhibited enhanced aldose reductase inhibitory activity in rat lenses when compared to its parent compound, astragalin (B1665802) (kaempferol-3-O-glucoside) acs.orgmdpi.com. This suggests that specific glycosylation patterns can improve the inhibitory capacity of kaempferol against this key enzyme acs.orgmdpi.com.

Table 3: Enzyme Inhibition Profile

Enzyme Compound Tested Finding Reference
Pancreatic Lipase Kaempferol-3-O-rutinoside Potent inhibitor (IC50 = 2.9 µM)
Pancreatic Lipase Kaempferol Almost inactive (IC50 > 250 µM)
Aldose Reductase Kaempferol Identified as a potential inhibitor via molecular docking. nih.gov
Aldose Reductase Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Showed enhanced inhibitory activity compared to astragalin. acs.orgmdpi.com

In Vitro Cellular Assays and Model Systems

The biological effects of this class of compounds have been primarily investigated using endothelial cell lines, which form the inner lining of blood vessels and are crucial in vascular health and disease.

Research on the closely related compound, Kaempferol-3-O-sophoroside (KPOS), has provided significant insights into its anti-inflammatory effects on Human Umbilical Vein Endothelial Cells (HUVECs). In studies where HUVECs were stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state, pretreatment with KPOS demonstrated a dose-dependent protective effect. nih.govmedchemexpress.com Specifically, KPOS was found to inhibit LPS-induced vascular barrier disruption. nih.govmedchemexpress.com Furthermore, it did not affect the viability of HUVECs when used alone, indicating a favorable safety profile at the cellular level. medchemexpress.com The anti-inflammatory action of KPOS in HUVECs is attributed to its ability to suppress the activation of nuclear factor-κB (NF-κB) and the subsequent production of tumor necrosis factor-α (TNF-α), both of which are key mediators of inflammation. nih.govmedchemexpress.com

The aglycone, Kaempferol, has also been studied in HUVECs, where it has been shown to protect against oxidative stress-induced damage. frontiersin.orgresearchgate.net It has been observed to upregulate the Nrf2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress. frontiersin.orgresearchgate.net

In line with its anti-inflammatory properties, Kaempferol-3-O-sophoroside (KPOS) has been shown to effectively inhibit the adhesion of neutrophils to LPS-stimulated HUVECs. nih.govmedchemexpress.com This is a critical step in the inflammatory cascade where immune cells adhere to the endothelium before migrating into the surrounding tissue. Furthermore, KPOS was found to suppress the transendothelial migration of neutrophils. nih.gov These inhibitory effects on cell adhesion and migration are linked to the downregulation of cell adhesion molecules on the surface of HUVECs. nih.gov

The table below summarizes the observed effects of Kaempferol-3-O-sophoroside on cell adhesion and migration in HUVECs.

AssayCell LineTreatmentObserved EffectReference
Neutrophil AdhesionHUVECsLPS + KPOSInhibition of neutrophil adhesion nih.govmedchemexpress.com
Transendothelial MigrationHUVECsLPS + KPOSSuppression of neutrophil migration nih.gov
Cell Adhesion Molecule ExpressionHUVECsLPS + KPOSDownregulation nih.gov

While specific studies on the antioxidant effects of Kaempferol 3-sophoroside-7-rhamnoside in HUVECs or HRECs are limited, research on the parent compound, Kaempferol, provides valuable insights. Kaempferol has demonstrated significant protective effects against oxidative stress in HUVECs. frontiersin.orgresearchgate.net It has been shown to mitigate the damage induced by reactive oxygen species (ROS) by enhancing the cell's endogenous antioxidant defense systems. frontiersin.orgresearchgate.net One of the key mechanisms identified is the activation of the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular protection against oxidative insults. frontiersin.orgresearchgate.net Recent studies have also highlighted Kaempferol's ability to protect HUVECs from ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. biomedpress.org

In a broader context, a mixture containing Kaempferol-3-O-sophoroside has been reported to prevent ethanol-induced oxidative stress in a gastric model, suggesting that the glycoside form also possesses antioxidant properties. researchgate.net

Comparative Biological Activity with Related Flavonoids

The glycosylation pattern of flavonoids can significantly influence their biological activity. Studies directly comparing Kaempferol 3-sophoroside-7-rhamnoside with other flavonoids are scarce. However, research on Kaempferol-3-O-sophoroside (KPOS) has shown that its anti-inflammatory activities are superior to those of its aglycone, Kaempferol (KP). nih.gov This suggests that the addition of the sophoroside moiety at the 3-position enhances its protective effects in endothelial cells.

Conversely, some studies on other kaempferol glycosides have indicated that the aglycone, Kaempferol, can exhibit stronger antiproliferative and free radical scavenging activities compared to its glycosidic forms, such as Kaempferol-3-O-rhamnoside and Kaempferol-3-O-rutinoside. nih.gov This highlights the complex relationship between the structure of a flavonoid and its biological function, where the nature and position of the sugar moieties can either enhance or diminish specific activities.

The following table provides a comparative overview of the biological activities of Kaempferol and its glycosides.

CompoundBiological ActivityObservationReference
Kaempferol-3-O-sophoroside (KPOS)Anti-inflammatoryMore potent than Kaempferol (KP) nih.gov
KaempferolAntiproliferative & AntioxidantMore potent than some of its glycosides nih.gov

Structure Activity Relationship Sar Studies

Impact of Glycosylation Patterns on Biological Activity

Glycosylation, the enzymatic process that attaches sugars to a molecule, significantly alters the physicochemical properties of flavonoids, including their solubility, stability, and bioavailability. These changes, in turn, have a profound impact on their biological actions.

Kaempferol (B1673270) 3-sophoroside-7-rhamnoside is characterized by a sophorose (a disaccharide of glucose) at the 3-position and a rhamnose at the 7-position of the kaempferol aglycone. Research into a closely related compound, Kaempferol 3-O-sophoroside, has shed light on the potential bioactivities conferred by the sophorose group. Studies have shown that Kaempferol 3-O-sophoroside exhibits anti-inflammatory, analgesic, and antidepressant effects. medchemexpress.com This suggests that the sophorose moiety is compatible with, and may even contribute to, these specific biological activities.

The presence of a rhamnose sugar at the 7-position also plays a significant role. For instance, a structurally similar compound, kaempferol 3-O-rhamnoside-7-O-rhamnoside, has been identified as an endogenous inhibitor of polar auxin transport in the plant Arabidopsis thaliana. nih.gov This indicates a specific biological role for rhamnose glycosylation at the 7-position, at least in plant systems. The combination of a bulky disaccharide at the 3-position and a monosaccharide at the 7-position creates a unique molecular profile that likely influences its interaction with biological targets.

Comparison with Kaempferol Aglycone

A general principle in flavonoid pharmacology is that glycosylation often reduces the biological activity of the parent aglycone. The free hydroxyl groups on the flavonoid skeleton, particularly the one at the 3-position, are often considered crucial for various biological activities, including antioxidant and enzyme-inhibiting effects. nih.gov

Studies comparing various kaempferol glycosides with kaempferol itself have consistently shown that the aglycone exhibits stronger activity in many in vitro assays. nih.gov For example, in studies on the depigmenting and anti-inflammatory properties of kaempferol and its rhamnosides, kaempferol consistently demonstrated higher inhibitory activity than its glycosylated counterparts. nih.gov The addition of sugar moieties, especially at the 3-position, can sterically hinder the interaction of the flavonoid with its target proteins or enzymes. Therefore, it is highly probable that Kaempferol 3-sophoroside-7-rhamnoside would exhibit a lower intrinsic activity in many biological assays compared to the more compact and reactive kaempferol aglycone.

However, it is also important to consider that glycosylation can enhance water solubility and stability, which may improve the compound's bioavailability in a complex biological system.

Role of Different Sugar Moieties on Compound Efficacy

For instance, the presence of a rutinoside (a disaccharide composed of rhamnose and glucose) at the C7 position of flavonoids like hesperetin (B1673127) and naringenin (B18129) has been shown to attenuate their apoptosis-inducing activity. nih.gov This highlights that specific sugar combinations can significantly alter the biological outcome.

Modifying Chemical Structures for Enhanced Research Utility

The chemical structure of Kaempferol 3-sophoroside-7-rhamnoside can be modified to create new derivatives with potentially enhanced or more specific biological activities for research purposes. These modifications can provide valuable insights into the structure-activity relationships of this class of compounds.

One common approach is the selective removal or addition of sugar moieties. For example, the synthesis of various kaempferol glycosides with different sugar combinations would allow for a systematic evaluation of how each sugar contributes to a particular biological effect.

Another strategy involves the acylation or methylation of the sugar or flavonoid hydroxyl groups. These modifications can alter the lipophilicity and electronic properties of the molecule, potentially leading to improved cell permeability or stronger interactions with specific biological targets. The study of such synthetic derivatives is instrumental in dissecting the precise molecular determinants of bioactivity and for developing novel research tools.

Future Research Directions and Translational Perspectives in Academia

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of Kaempferol (B1673270) 3-sophoroside-7-rhamnoside begins with the well-established phenylpropanoid pathway, which converts phenylalanine into 4-coumaroyl-CoA. wikipedia.org This precursor undergoes a series of enzymatic reactions catalyzed by chalcone (B49325) synthase, chalcone isomerase, flavanone (B1672756) 3-hydroxylase, and flavonol synthase to form the kaempferol aglycone. wikipedia.orgnih.gov The subsequent glycosylation steps, which attach the sophorose and rhamnose sugar moieties to the kaempferol backbone, are less universally understood and represent a key area for research.

A pivotal discovery in this area is the identification of the glucosyltransferase UGT707B1 from Crocus sativus (saffron). nih.gov This enzyme has been shown to be involved in the creation of kaempferol 3-O-sophorosides. nih.gov Significantly, when UGT707B1 was expressed in transgenic Arabidopsis thaliana, the plants accumulated Kaempferol 3-sophoroside-7-rhamnoside, a compound not naturally present in the wild-type plant. nih.gov This finding strongly suggests that UGT707B1, or a homolog, is a key enzyme responsible for adding the sophoroside group at the 3-position of the kaempferol molecule.

Future research should focus on identifying and characterizing the specific rhamnosyltransferase responsible for attaching the rhamnose sugar to the 7-hydroxyl group of the kaempferol 3-sophoroside intermediate. This would complete the elucidation of the core biosynthetic pathway. Investigating the substrate specificity, kinetic properties, and cellular localization of these glycosyltransferases will provide a deeper understanding of how plants produce such complex glycosylated flavonoids.

Advanced In Vitro and Ex Vivo Mechanistic Investigations

Initial in vitro studies have indicated that kaempferol and its glycosides possess antioxidant properties. nih.gov However, to move beyond these general observations, more advanced mechanistic investigations are required. The complex glycosylation of Kaempferol 3-sophoroside-7-rhamnoside likely influences its bioavailability, cellular uptake, and interaction with molecular targets compared to its simpler aglycone form.

Future in vitro research should aim to dissect its specific molecular interactions. For example, studies on related kaempferol glycosides have revealed precise mechanisms of action. Kaempferol 3-O-sophoroside has been shown to exert anti-inflammatory effects by inhibiting the cell surface receptor toll-like receptor (TLR) 2/4 for High mobility group box 1 (HMGB1), which in turn blocks the activation of NF-κB and the production of TNF-α. medchemexpress.com Another related compound, Kaempferol 3-rhamnoside, was found to inhibit glutamate (B1630785) release from rat cerebrocortical nerve terminals by suppressing P/Q-type Ca2+ channels and the Ca2+/Calmodulin-Dependent Protein Kinase II pathway. nih.gov

Ex vivo studies using tissue preparations can provide further insights into the physiological effects of Kaempferol 3-sophoroside-7-rhamnoside. For instance, an ex vivo assessment of a related compound, tiliroside (B191647) (a kaempferol glucopyranoside derivative), showed low hemolytic rates in red blood cells and no cellular toxicity in oral mucosa cells, suggesting a favorable profile for penetrating biological membranes. scielo.br Similar ex vivo models could be employed to study the metabolism and tissue-specific effects of Kaempferol 3-sophoroside-7-rhamnoside, providing a bridge between in vitro findings and potential in vivo relevance.

Development of Kaempferol 3-Sophoroside-7-Rhamnoside as a Research Probe

The unique structure and biological activity of Kaempferol 3-sophoroside-7-rhamnoside position it as a potential tool for chemical biology and as a biomarker in plant science. medchemexpress.commedchemexpress.com Its specific interactions with biological systems can be harnessed to probe cellular functions.

The compound has been identified as a potential biomarker in various plant studies. medchemexpress.commedchemexpress.com For example, changes in its concentration could indicate specific metabolic states or responses to environmental stress in plants. In the context of plant-pathogen interactions, flavonoids are known to be involved in defense mechanisms, and specific glycosylation patterns can be crucial for their activity and localization. Therefore, monitoring the levels of Kaempferol 3-sophoroside-7-rhamnoside could serve as a biomarker for disease resistance in certain plant species.

Furthermore, its ability to modulate specific biological pathways, as suggested by studies on related compounds, means it could be developed into a research probe. For instance, if it is found to be a highly specific inhibitor or activator of a particular enzyme or receptor, it could be used to study the role of that target in cellular processes. The development of fluorescently labeled or biotinylated derivatives of Kaempferol 3-sophoroside-7-rhamnoside would further enhance its utility as a probe for imaging and affinity-based proteomics studies.

Applications in Plant Biochemistry and Metabolic Engineering

Understanding the biosynthesis and function of Kaempferol 3-sophoroside-7-rhamnoside has direct implications for plant biochemistry and metabolic engineering. In plant biochemistry, a fascinating discovery is that a related compound, Kaempferol 3-O-rhamnoside-7-O-rhamnoside, acts as an endogenous inhibitor of polar auxin transport in Arabidopsis shoots. nih.gov This suggests that specific flavonol glycosides can play a regulatory role in plant development. Future research could explore whether Kaempferol 3-sophoroside-7-rhamnoside has similar or distinct regulatory functions in the plants where it is endogenously produced.

In the field of metabolic engineering, the focus has been on producing valuable flavonoids like kaempferol in microbial systems such as Escherichia coli and Saccharomyces cerevisiae. nih.govresearchgate.netnih.gov By assembling the necessary biosynthetic genes, these microorganisms can be turned into cellular factories for de novo production of kaempferol from simple carbon sources. nih.govnih.gov The elucidation of the specific glycosyltransferases for Kaempferol 3-sophoroside-7-rhamnoside (as discussed in section 8.1) would enable the engineering of these microbes to produce this specific, complex glycoside. This could provide a sustainable and scalable source of the compound for further research and potential applications.

Research AreaFocusKey Findings/Future Directions
Plant Biochemistry Endogenous FunctionsInvestigate regulatory roles, such as the inhibition of polar auxin transport observed with related kaempferol glycosides. nih.gov
Metabolic Engineering Microbial ProductionEngineer E. coli or S. cerevisiae with the complete biosynthetic pathway to produce Kaempferol 3-sophoroside-7-rhamnoside. nih.govresearchgate.netnih.gov
Agricultural Traits Stress ResistanceExplore the role of the compound in plant defense and whether enhancing its production can improve crop resilience.

Integration with "Omics" Technologies (e.g., Metabolomics, Transcriptomics)

The integration of metabolomics and transcriptomics offers a powerful approach to unravel the complex regulatory networks governing the biosynthesis of Kaempferol 3-sophoroside-7-rhamnoside. frontiersin.org Such "omics" studies can provide a systems-level view of how the production of this compound is controlled in response to developmental cues or environmental stimuli.

Several studies have successfully used this integrated approach to study flavonoid biosynthesis in various plants. For instance, combined metabolomic and transcriptomic analyses in Michelia crassipes and sweet potato have identified differentially expressed genes and accumulated metabolites in the flavonoid pathway, including kaempferol derivatives, during flower coloration and in response to drought stress, respectively. nih.govmdpi.com Similarly, in Larix kaempferi, this approach has shed light on the molecular mechanisms of phenolic acid and flavonoid biosynthesis. frontiersin.org

Future research can apply these powerful technologies specifically to plants known to produce Kaempferol 3-sophoroside-7-rhamnoside. By correlating the expression profiles of candidate biosynthetic genes (like the UGTs mentioned in section 8.1) with the metabolic profile of the plant under different conditions, researchers can:

Identify transcription factors that regulate the pathway. frontiersin.orgnih.gov

Uncover crosstalk between the flavonoid pathway and other metabolic pathways.

Build predictive models for how environmental changes affect the production of this compound.

This approach will be crucial for a comprehensive understanding of the biological role of Kaempferol 3-sophoroside-7-rhamnoside in its native plant hosts.

Exploration in Controlled In Vitro Systems for Specific Biological Targets

To precisely define the bioactivity of Kaempferol 3-sophoroside-7-rhamnoside, it is essential to test its effects in controlled in vitro systems that focus on specific biological targets. This involves moving beyond cell-based assays to more purified systems, such as isolated enzyme assays and receptor-ligand binding studies.

Research on related kaempferol derivatives provides a blueprint for this approach. For example, a study on Kaempferol and its 7-O-rhamnoside derivative used a competitive ELISA to demonstrate that these compounds can inhibit the protein-protein interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1). nih.gov This is a highly specific interaction with significant therapeutic implications. Similarly, Kaempferol 3-O-sophoroside was shown to inhibit the binding of neutrophils to stimulated endothelial cells, a key process in inflammation. medchemexpress.com

Future studies should employ similar controlled systems to screen Kaempferol 3-sophoroside-7-rhamnoside against a panel of biological targets. This could include:

Enzyme Inhibition Assays: Testing its ability to inhibit kinases, proteases, or metabolic enzymes.

Receptor Binding Assays: Determining if it binds to specific cell surface or nuclear receptors.

Protein-Protein Interaction Assays: Investigating its potential to disrupt or stabilize key protein complexes. nih.gov

These targeted in vitro studies will be instrumental in identifying the direct molecular targets of Kaempferol 3-sophoroside-7-rhamnoside, thereby elucidating its precise mechanism of action and paving the way for its potential use as a specialized research tool or therapeutic lead.


Conclusion

Summary of Current Academic Understanding of Kaempferol (B1673270) 3-Sophoroside-7-Rhamnoside

Kaempferol 3-sophoroside-7-rhamnoside is a complex flavonoid glycoside, a class of naturally occurring polyphenolic compounds widely distributed in the plant kingdom. nih.govmedchemexpress.com The core structure of this molecule is kaempferol, a well-researched flavonol known for a variety of biological activities. mdpi.comnih.gov The academic understanding of Kaempferol 3-sophoroside-7-rhamnoside is primarily based on its classification as a kaempferol derivative. Its structure features a sophoroside (a disaccharide of glucose) attached at the 3-position and a rhamnose (a monosaccharide) at the 7-position of the kaempferol aglycone. nih.gov This glycosylation pattern significantly influences its physical and chemical properties, such as solubility and bioavailability, compared to the parent kaempferol. nih.gov While extensive research exists for kaempferol and its simpler glycosides, specific studies on Kaempferol 3-sophoroside-7-rhamnoside are less common, and much of the current understanding is extrapolated from the broader knowledge of kaempferol glycosides.

Synthesis of Key Research Findings and Methodological Advancements

Research on kaempferol and its various glycosides has revealed a wide spectrum of biological activities, which provides a basis for the potential properties of Kaempferol 3-sophoroside-7-rhamnoside. Key research findings for the broader class of kaempferol compounds include significant antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comepa.gov For instance, kaempferol has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. mdpi.comnih.gov Studies on different kaempferol glycosides have demonstrated that the nature and position of the sugar moieties can modulate these biological effects. nih.gov For example, some studies suggest that the presence of sugar groups can impact the compound's ability to act as an antioxidant or anti-inflammatory agent. nih.gov

Methodological advancements have been crucial in the identification and characterization of complex flavonoids like Kaempferol 3-sophoroside-7-rhamnoside. The development and application of high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) have enabled the separation and structural elucidation of this and other flavonoid glycosides from complex plant extracts. massbank.eu These techniques are instrumental in phytochemical analysis, allowing for precise identification and quantification, which is a prerequisite for further biological and pharmacological investigation.

Outlook for Scholarly Contributions to the Field

The future of scholarly research on Kaempferol 3-sophoroside-7-rhamnoside holds considerable potential. A primary focus for future studies should be the isolation and purification of this specific compound in sufficient quantities to enable comprehensive biological screening. This would allow for a direct assessment of its bioactivities, moving beyond the current reliance on inferences from the parent aglycone or other related glycosides.

Further research is needed to elucidate the specific mechanisms of action of Kaempferol 3-sophoroside-7-rhamnoside. Investigating its effects on cellular signaling pathways, enzyme activities, and gene expression would provide a deeper understanding of its potential therapeutic applications. biosynth.com Comparative studies with kaempferol and other kaempferol glycosides would be particularly valuable in determining structure-activity relationships and understanding how the specific glycosylation pattern of a sophoroside at position 3 and a rhamnoside at position 7 influences its biological profile. nih.gov

Moreover, exploring its pharmacokinetics, including absorption, distribution, metabolism, and excretion, is essential for evaluating its potential as a therapeutic agent. nih.gov The development of efficient and scalable methods for its synthesis or extraction will also be a critical area for future scholarly contributions, facilitating broader research and potential commercial applications.

Q & A

Q. How to validate conflicting reports on the antioxidant mechanism of kaempferol 3-sophoroside-7-rhamnoside?

  • Methodological Answer :
  • Mechanistic assays : Compare DPPH radical scavenging (cell-free) vs. intracellular ROS assays (e.g., DCFH-DA in Caco-2 cells).
  • Synergy tests : Co-administer with ascorbic acid to assess redox cycling.
  • EPR spectroscopy : Detect stable radical adducts to confirm electron-transfer pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.